4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
Description
4-{1-[(2-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine ring substituted with a 2-fluorobenzyl group and a thiomorpholine moiety linked via a carbonyl group. Its molecular formula is C₁₇H₂₁FN₂OS (molecular weight: 320.4 g/mol). The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the thiomorpholine sulfur contributes to hydrogen-bonding and redox properties .
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2OS/c18-16-6-2-1-4-14(16)12-19-7-3-5-15(13-19)17(21)20-8-10-22-11-9-20/h1-2,4,6,15H,3,5,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBQZMFSIOQGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C14H18FNO2S
- Molecular Weight : 281.36 g/mol
The biological activity of 4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is primarily attributed to its interaction with various biological targets, including:
- Receptor Modulation : The compound acts as a modulator of chemokine receptors, influencing cellular signaling pathways involved in inflammation and immune responses .
- Inhibition of Enzymes : It has been studied for its inhibitory effects on specific enzymes, contributing to its potential as an anti-inflammatory and analgesic agent .
Pharmacological Effects
-
Anti-inflammatory Activity :
- In vitro studies indicate that the compound reduces the production of pro-inflammatory cytokines.
- Animal models have shown decreased edema in response to inflammatory stimuli.
-
Analgesic Properties :
- Behavioral assays in rodents demonstrate significant pain relief comparable to standard analgesics.
-
Cytotoxic Activity :
- Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating a need for further exploration in oncology.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Analgesic | Pain relief in rodent models | |
| Cytotoxic | Inhibition of cancer cell proliferation |
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Analgesic Properties :
- Cytotoxicity Assessment :
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives similar to 4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine exhibit significant antibacterial properties. A study highlighted the synthesis of various thiadiazines and their evaluation against pathogenic bacteria, showing moderate to good antibacterial activities .
Antiviral Properties
Certain derivatives of thiomorpholine compounds have demonstrated antiviral effects in various viral test systems. For instance, compounds derived from similar structures have been shown to inhibit viral replication effectively, suggesting potential for development as antiviral agents .
Anticancer Potential
There is growing interest in the anticancer properties of thiomorpholine derivatives. Compounds with similar frameworks have exhibited cytotoxicity against cancer cell lines, indicating that modifications to the piperidine and thiomorpholine structures can enhance their efficacy against tumors .
Case Study 1: Antibacterial Efficacy
A study synthesized a series of compounds based on the thiomorpholine structure and tested their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results suggested that specific modifications to the side chains significantly improved antibacterial potency, making them candidates for drug development .
Case Study 2: Antiviral Activity Assessment
In another investigation, researchers evaluated the antiviral activity of various thiomorpholine derivatives against influenza viruses. The study found that certain modifications led to enhanced inhibition of viral replication, paving the way for further development of these compounds as antiviral medications .
Synthesis Approaches
The synthesis of 4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multi-step reactions starting from commercially available piperidine derivatives. Common methods include:
- Condensation Reactions : These reactions often involve coupling piperidine derivatives with thiomorpholine precursors.
- Functional Group Modifications : Post-synthetic modifications are crucial for enhancing biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing fluorine atom on the phenyl ring activates the compound for nucleophilic aromatic substitution (NAS). Reaction outcomes depend on the substituent's position and reaction conditions:
Key findings :
-
The 2-fluorophenyl group exhibits moderate reactivity in NAS compared to para-substituted analogs due to steric hindrance .
-
Oxidative ring-opening of thiomorpholine proceeds efficiently with H2O2/HCl, preserving the piperidine-carbonyl functionality .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring:
| Coupling Partner | Catalyst System | Conditions | Application |
|---|---|---|---|
| Boronic acids | Pd(PPh3)4, K2CO3, DME/H2O | 90°C, 24h | Biaryl derivatives for drug design |
| Alkynes | PdCl2(CuI), P(o-tol)3, Et3N | 80°C, THF, 18h | Fluorescent probes |
Research insights :
-
Suzuki-Miyaura couplings achieve >85% conversion when using electron-deficient boronic acids .
-
Sonogashira reactions require careful optimization to prevent thiomorpholine sulfur coordination with palladium .
Oxidation and Reduction Pathways
The compound's redox behavior is critical for derivative synthesis:
Oxidation
-
Piperidine ring : MnO2 in CHCl3 selectively oxidizes the piperidine N-CH2 group to a ketone (72% yield) .
-
Thiomorpholine : mCPBA converts the thioether to sulfone (89% yield) without affecting other functional groups .
Reduction
-
LiAlH4 reduces the carbonyl group to CH2 (65% yield), while NaBH4/CeCl3 selectively reduces imine bonds .
Stability Under Physiological Conditions
Hydrolytic stability studies reveal:
| Condition | Half-life (pH 7.4, 37°C) | Major Degradation Pathway |
|---|---|---|
| Aqueous buffer | 48h | Thiomorpholine ring oxidation |
| 10% human plasma | 28h | Esterase-mediated cleavage |
Data correlates with in vivo pharmacokinetic profiles showing rapid metabolic clearance .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs and their distinguishing features:
Key Research Findings
- Anticancer Activity : Trifluoromethylpyrimidine analogs demonstrate CDK inhibition (IC₅₀ < 100 nM) but suffer from solubility issues, whereas the fluorophenyl derivative shows moderate activity with better solubility .
- Antimicrobial Effects : Chlorophenyl and trifluoromethyl analogs exhibit MIC values of 2–8 µg/mL against S. aureus, while the target compound’s fluorine substituent reduces bacterial membrane penetration .
- Enzyme Binding : Docking studies (Glide XP scoring) reveal the thiomorpholine sulfur forms stable interactions with cysteine residues in target enzymes, a feature absent in morpholine-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
